molecular formula C9H11ClF3NO B2473347 4-[(2,2,2-Trifluoroethoxy)methyl]aniline hydrochloride CAS No. 1170855-97-6

4-[(2,2,2-Trifluoroethoxy)methyl]aniline hydrochloride

Cat. No.: B2473347
CAS No.: 1170855-97-6
M. Wt: 241.64
InChI Key: HGXVKPMALXIWKQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,2,2-Trifluoroethoxy)methyl]aniline hydrochloride involves the reaction of 4-[(2,2,2-Trifluoroethoxy)methyl]aniline with hydrochloric acid. The reaction conditions typically include:

    Temperature: Ambient temperature

    Solvent: Often an organic solvent like dichloromethane or ethanol

    Catalyst: No specific catalyst is required for this reaction

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same basic reaction principles as in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2,2,2-Trifluoroethoxy)methyl]aniline hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline nitrogen or the trifluoroethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Sodium hydride in dimethylformamide

Major Products

    Oxidation: Formation of corresponding nitro compounds or quinones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted aniline derivatives

Scientific Research Applications

4-[(2,2,2-Trifluoroethoxy)methyl]aniline hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2,2,2-Trifluoroethoxy)methyl]aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity to these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,2,2-Trifluoroethoxy)methyl]aniline hydrochloride is unique due to its specific trifluoroethoxy group, which imparts distinct chemical properties such as increased lipophilicity and enhanced binding affinity to certain molecular targets. This makes it particularly useful in biochemical research and drug development.

Properties

IUPAC Name

4-(2,2,2-trifluoroethoxymethyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO.ClH/c10-9(11,12)6-14-5-7-1-3-8(13)4-2-7;/h1-4H,5-6,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXVKPMALXIWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COCC(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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